molecular formula C9H10ClNO3S B1423025 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1311317-50-6

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B1423025
CAS No.: 1311317-50-6
M. Wt: 247.7 g/mol
InChI Key: IMERWYAAWSZQTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . The process can be summarized as follows:

    Starting Material: o-Hydroxyacetophenone

    Reaction: Etherification and dehydrative cyclization

    Conditions: Basic conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate

    Product: Formation of the benzofuran ring system

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of transition-metal catalysis may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A parent compound with a similar ring structure but lacking the sulfonamide and chlorine groups.

    2-Methylbenzofuran: Similar to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide but without the sulfonamide group.

    Chlorobenzofuran: Contains a chlorine atom but lacks the sulfonamide group.

Uniqueness

This compound is unique due to the presence of both the sulfonamide and chlorine groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMERWYAAWSZQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 2
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 3
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 4
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 5
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

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